molecular formula C19H26ClN7O B2536389 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide CAS No. 1049435-59-7

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide

Cat. No. B2536389
CAS RN: 1049435-59-7
M. Wt: 403.92
InChI Key: MKWCSNMUFUVHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H26ClN7O and its molecular weight is 403.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

This compound belongs to a class of chemicals that includes various derivatives synthesized for potential applications in medicinal chemistry and materials science. For example, the synthesis of tetrazole derivatives, similar in structure to the specified compound, has been explored for their potential biological activities. These derivatives are synthesized through reactions involving isocyanates, indicating a method that could be applicable to the synthesis of 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide as well (Stevens et al., 1984).

Potential Biological Activity

Compounds containing the tetrazole and piperazine moieties have been investigated for various biological activities. For instance, compounds with a structure incorporating elements similar to this compound have been synthesized and evaluated for their antimicrobial properties, showcasing the potential use of such compounds in developing new antimicrobial agents (Akbari et al., 2008).

Crystal Structure Analysis

The crystal structures of related tetrazole derivatives have been determined to understand their molecular geometry and potential interactions in biological systems. This information is crucial for the design of compounds with enhanced biological activity and reduced side effects. The detailed crystallographic analysis provides insights into the molecular conformations that could be beneficial in the design and development of new drugs or materials (Kubicki et al., 2000).

Applications in Drug Development

The structural motifs present in this compound are common in drug development, particularly in the synthesis of compounds with potential anticancer, anticonvulsant, and antimicrobial activities. The synthesis and modification of such compounds provide a pathway for the development of new therapeutic agents, underscoring the importance of this chemical structure in medicinal chemistry research (Rahmouni et al., 2016).

properties

IUPAC Name

4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N-cyclohexylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN7O/c20-15-6-8-17(9-7-15)27-18(22-23-24-27)14-25-10-12-26(13-11-25)19(28)21-16-4-2-1-3-5-16/h6-9,16H,1-5,10-14H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWCSNMUFUVHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.